KR-12 (human)

Antimicrobial peptides Gram-negative bacteria MIC determination

KR-12 (human) is a 12-residue synthetic antimicrobial peptide (AMP) corresponding to residues 18-29 of the human cathelicidin LL-37, with the amino acid sequence KRIVQRIKDFLR. It represents the smallest known fragment of LL-37 that retains independent antimicrobial activity.

Molecular Formula C71H127N25O15
Molecular Weight 1570.9 g/mol
Cat. No. B572608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKR-12 (human)
Molecular FormulaC71H127N25O15
Molecular Weight1570.9 g/mol
Structural Identifiers
InChIInChI=1S/C71H127N25O15/c1-9-40(7)55(67(110)89-45(24-15-17-31-73)59(102)93-51(37-53(98)99)65(108)92-50(36-42-21-12-11-13-22-42)64(107)91-49(35-38(3)4)63(106)86-44(57(76)100)25-18-32-83-69(77)78)95-62(105)47(27-20-34-85-71(81)82)88-60(103)48(28-29-52(75)97)90-66(109)54(39(5)6)94-68(111)56(41(8)10-2)96-61(104)46(26-19-33-84-70(79)80)87-58(101)43(74)23-14-16-30-72/h11-13,21-22,38-41,43-51,54-56H,9-10,14-20,23-37,72-74H2,1-8H3,(H2,75,97)(H2,76,100)(H,86,106)(H,87,101)(H,88,103)(H,89,110)(H,90,109)(H,91,107)(H,92,108)(H,93,102)(H,94,111)(H,95,105)(H,96,104)(H,98,99)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-,56-/m0/s1
InChIKeyDWPIYOBYHJUPAG-ZFXZXRHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

KR-12 (human): Procurement-Grade Antimicrobial Peptide Fragment Derived from Human Cathelicidin LL-37


KR-12 (human) is a 12-residue synthetic antimicrobial peptide (AMP) corresponding to residues 18-29 of the human cathelicidin LL-37, with the amino acid sequence KRIVQRIKDFLR [1]. It represents the smallest known fragment of LL-37 that retains independent antimicrobial activity [2]. KR-12 exhibits a narrow-spectrum antibacterial profile primarily targeting Gram-negative bacteria, with a molecular weight of 1570.9 Da and a net charge of +4 at physiological pH [3]. The peptide is synthesized via solid-phase peptide synthesis (SPPS) and is commercially available for research applications in antimicrobial discovery, peptide engineering, and biomaterials development .

KR-12 (human): Critical Differentiators That Preclude Generic Substitution by LL-37 or Other Truncated Fragments


Generic substitution of KR-12 with LL-37 or alternative truncated fragments (e.g., KE-18, FK-13, KR-10) is scientifically invalid due to fundamental differences in antimicrobial spectrum, salt sensitivity, membrane selectivity, and structural-activity relationships. While LL-37 is a 37-residue broad-spectrum AMP with a +6 charge and 35% hydrophobic ratio, KR-12 (12 residues, +4 charge, 41% hydrophobic ratio) displays a dramatically narrowed activity spectrum restricted primarily to Gram-negative bacteria [1]. Critically, KR-12 exhibits marked salt sensitivity not observed with LL-37: under physiological salt conditions (100 mM NaCl), KR-12 loses 8- to 16-fold antibacterial potency against E. coli (MIC increases from 10-20 μM to 80-160 μM), whereas LL-37 maintains full activity (MIC remains at 10 μM) [2]. Furthermore, KR-12 is inactive in biofilm inhibition assays, unlike LL-37 and KE-18, which retain antibiofilm functionality [3]. These biophysical and functional divergences mean that experimental outcomes obtained with LL-37, KE-18, or FK-13 cannot be extrapolated to KR-12, nor can these peptides be interchanged in procurement decisions without compromising experimental validity.

KR-12 (human): Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


Gram-Negative Selective Antibacterial Activity of KR-12 Compared to LL-37

KR-12 exhibits narrow-spectrum antibacterial activity restricted to Gram-negative bacteria, in contrast to the broad-spectrum activity of parental LL-37. Against E. coli K-12, KR-12 demonstrates an MIC of 66 μM, which is approximately 6.6-fold higher (less potent) than the MIC of LL-37 at 10 μM under no-salt conditions [1]. However, against Gram-positive S. aureus, KR-12 is inactive (MIC > 160 μM or no detectable activity), whereas LL-37 retains activity [2]. This differential spectrum is a key procurement consideration: KR-12 should not be selected for experiments targeting Gram-positive pathogens or broad-spectrum applications.

Antimicrobial peptides Gram-negative bacteria MIC determination Escherichia coli

KR-12 Salt Sensitivity: 8- to 16-Fold MIC Increase Under Physiological NaCl Conditions

KR-12 demonstrates pronounced salt sensitivity that fundamentally alters its antibacterial potency under physiologically relevant conditions. In the presence of 100 mM NaCl, the MIC of KR-12 against E. coli K-12 increases from 10-20 μM to 80-160 μM, representing an 8- to 16-fold reduction in antibacterial potency [1]. In stark contrast, the parental peptide LL-37 maintains its full antibacterial activity under identical salt conditions (MIC remains at 10 μM) [1]. This salt-dependent potency loss is a critical differentiation point: KR-12 requires careful consideration of assay buffer composition and may exhibit significantly reduced efficacy in experiments conducted under physiological salt concentrations.

Salt sensitivity Physiological conditions MIC Antimicrobial peptide stability

Differential Membrane Permeabilization Selectivity: KR-12 vs. Cyclic KR-12 Dimers

KR-12 exhibits a distinctive membrane permeabilization profile that differs fundamentally from its engineered cyclic dimer derivatives. Monomeric KR-12 is much less disruptive of liposomes composed of bacterial lipid extracts compared to liposomes prepared from fungal lipid extracts [1]. This contrasts sharply with backbone-cyclized KR-12 dimers, which show enhanced membrane permeabilization across bacterial liposome models [1]. This differential lipid selectivity profile suggests that monomeric KR-12 may interact with bacterial membranes via a mechanism distinct from fungal membrane disruption, a nuance that is lost or altered in dimeric engineered variants.

Membrane permeabilization Liposome assay Bacterial vs. fungal lipids Mechanism of action

KR-12 Lacks Antibiofilm Activity Whereas LL-37 and KE-18 Retain Biofilm Prevention Capability

KR-12 is functionally inactive in biofilm inhibition and biofilm prevention assays, representing a critical functional divergence from LL-37 and the truncated fragment KE-18. In a biofilm prevention assay, LL-37 demonstrated efficacy, and KE-18 showed significant biofilm-prevention activity that persisted even at sub-MIC concentrations (0.5× MIC) [1]. In contrast, KR-12 was inactive in both biofilm-prevention and biofilm-inhibition assays, despite exhibiting superior MIC values compared to LL-37 against the tested microorganisms [2]. This functional deficit means that KR-12 cannot substitute for LL-37 or KE-18 in applications targeting biofilm-associated infections or biofilm-preventive coatings.

Biofilm Antibiofilm Biofilm prevention Medical device coatings

Selective Cytotoxicity of KR-12 Against Colorectal Cancer Cells vs. Normal Colon Epithelial Cells

KR-12 amide demonstrates selective cytotoxicity toward colorectal cancer cells relative to normal colon epithelial cells. The IC₅₀ of KR-12 amide against HT-29 colorectal cancer cells is 236.7 μM, compared to 347.3 μM against normal CCD 841 CoN colon epithelial cells, representing approximately 1.47-fold selectivity (or 32% lower IC₅₀ in cancer cells) [1]. This selectivity is maintained with propionyl-KR-12-NH2 (IC₅₀ 309.0 μM vs. 422.1 μM, respectively) but not with butyryl-KR-12-NH2 [1]. While the absolute IC₅₀ values are relatively high (micromolar range), the differential cytotoxicity between cancer and normal cells indicates a therapeutic window that may be exploitable for targeted delivery applications.

Cancer selectivity Colorectal cancer Cytotoxicity IC50

KR-12 (human): Evidence-Supported Research and Industrial Application Scenarios for Procurement Decision-Making


Mechanistic Studies of Gram-Negative Selective Antimicrobial Peptide Action

KR-12 is optimally suited for research investigating the molecular determinants of Gram-negative bacterial selectivity in cationic antimicrobial peptides. Its narrow-spectrum activity (MIC = 66 μM against E. coli K-12; inactive against S. aureus) provides a clean experimental system to dissect the structural features conferring Gram-negative specificity, without confounding Gram-positive activity [1]. The peptide's defined cationic residues (K18, R19, R23, K25, R29) and their differential roles in membrane permeabilization, as elucidated through alanine scanning mutagenesis, enable precise structure-activity relationship (SAR) investigations [2].

Peptide Engineering and Scaffold Optimization for Enhanced Antimicrobial Potency

KR-12 serves as an established baseline scaffold for peptide engineering efforts aimed at improving antimicrobial potency, stability, and spectrum. The peptide's inherent limitations—including salt sensitivity (8- to 16-fold MIC increase under 100 mM NaCl), lack of antibiofilm activity, and modest potency—make it an ideal negative control and starting point for engineering campaigns [1]. Comparative studies demonstrate that backbone cyclization and dimerization of KR-12 yields 16-fold enhanced antibacterial activity against P. aeruginosa and S. aureus, and 8-fold increased activity against E. coli and C. albicans [2], validating KR-12 as a benchmark for quantifying engineering improvements.

Endotoxin (LPS) Neutralization and Anti-Inflammatory Activity Screening

KR-12 and its engineered analogs exhibit quantifiable lipopolysaccharide (LPS) binding and neutralization activity, making the peptide suitable for anti-endotoxic and anti-inflammatory research applications. KR-12 analogs (e.g., KR-12-a5) display the strongest antiendotoxic activity among tested variants, with efficacy approaching that of LL-37 [1]. KR-12-a5 and KR-12-a6 show greater inhibition of LPS-stimulated TNF-α production and higher LPS-binding activity compared to parent KR-12, establishing a structure-activity relationship for antiendotoxic function [2]. This positions KR-12 as a minimal scaffold for investigating the structural requirements of LPS neutralization independent of direct bactericidal activity.

Cancer-Selective Peptide Research and Antitumor Scaffold Development

KR-12 amide demonstrates quantifiable selective cytotoxicity against colorectal cancer cells (HT-29 IC₅₀ = 236.7 μM) compared to normal colon epithelial cells (CCD 841 CoN IC₅₀ = 347.3 μM), representing a 1.47-fold selectivity window [1]. In the AOM/DSS-induced murine colitis-associated colorectal cancer model, rectal administration of KR-12-NH2 significantly reduced total tumor number (p = 0.02) and lowered macroscopic disease scores (p < 0.001) compared to untreated controls, accompanied by decreased proinflammatory cytokine IL-6 levels (p = 0.05) [1]. This dual antimicrobial-anticancer profile supports procurement for research at the intersection of inflammation, microbiome, and colorectal carcinogenesis.

Quote Request

Request a Quote for KR-12 (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.